3-(4-Acetylphenyl)prop-2-enoic acid
CAS No.: 18910-24-2
Cat. No.: VC14093501
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18910-24-2 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 3-(4-acetylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H10O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines an acetyl-functionalized benzene ring with a propenoic acid chain. The α,β-unsaturated system (C=C–COOH) confers electrophilic reactivity at the β-carbon, while the acetyl group enhances electron-withdrawing effects, influencing both stability and reaction kinetics. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-Acetylphenyl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 190.195 g/mol |
| SMILES Notation | CC(=O)C1=CC=C(C=C1)C=CC(=O)O |
| InChI Key | InChI=1S/C11H10O3/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3 |
The conjugated system is evident in UV-Vis spectra, with absorption maxima typically observed near 280 nm due to π→π* transitions.
Physicochemical Characteristics
While experimental data on melting and boiling points remain limited, theoretical calculations suggest a melting point range of 220–225°C, consistent with related cinnamic acid derivatives. The compound’s solubility profile is solvent-dependent:
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Polar solvents: Moderately soluble in ethanol and DMSO (≈50 mg/mL at 25°C).
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Nonpolar solvents: Insoluble in hexane or toluene.
Synthesis Methodologies
Traditional Approaches
Classical synthesis routes include:
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Aldol Condensation: Reacting 4-acetylbenzaldehyde with malonic acid under basic conditions (e.g., piperidine catalyst). Yields typically range from 60–70%.
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Michael Addition: Utilizing acetylphenylmagnesium bromide and acrylic acid derivatives. This method offers superior stereocontrol but requires anhydrous conditions.
Green Synthesis via Mizoroki-Heck Cross-Coupling
A recent breakthrough involves palladium N-heterocyclic carbene (NHC) catalysts in aqueous media :
Procedure:
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React 4-bromoacetophenone (1.0 mmol) with acrylic acid (1.5 mmol) in water.
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Add 0.5 mol% Pd-NHC catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)).
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Heat at 90°C for 2 hours under reflux.
Outcomes:
Chemical Reactivity and Mechanistic Insights
Electrophilic Additions
The α,β-unsaturated system undergoes regioselective attacks:
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Nucleophilic Additions: Amines or thiols preferentially add to the β-carbon. For example, reaction with benzylamine yields 3-(4-acetylphenyl)-3-(benzylamino)propanoic acid.
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Diels-Alder Reactions: Serves as a dienophile with electron-rich dienes (e.g., furan), producing bicyclic adducts.
Photochemical Behavior
Upon UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition, forming a cyclobutane derivative. This property is exploitable in photoresponsive materials.
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
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Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) via caspase-3 activation.
Polymer Science
Incorporation into polyesters enhances thermal stability (T₅% degradation = 280°C vs. 210°C for unmodified polymers).
Future Directions and Research Challenges
Catalyst Development
Immobilizing Pd-NHC complexes on magnetic nanoparticles could improve recyclability, reducing costs for large-scale synthesis .
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability for therapeutic applications.
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